Cas no 1803683-97-7 (5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid)

5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid is a fluorinated pyridine derivative with a trifluoromethoxy substituent, offering unique electronic and steric properties. Its structure combines multiple fluorine atoms, enhancing lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The acetic acid moiety provides a functional handle for further derivatization, facilitating the synthesis of bioactive compounds. This compound’s distinct substitution pattern may contribute to improved binding affinity in target interactions, particularly in enzyme inhibition or receptor modulation. Its high purity and well-defined structure ensure reproducibility in research and development, supporting its use as a key intermediate in pharmaceutical and specialty chemical synthesis.
5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid structure
1803683-97-7 structure
Product Name:5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid
CAS No:1803683-97-7
MF:C9H6F5NO3
MW:271.140860080719
CID:4830689
Update Time:2025-06-08

5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid
    • Inchi: 1S/C9H6F5NO3/c10-2-4-6(1-7(16)17)15-3-5(11)8(4)18-9(12,13)14/h3H,1-2H2,(H,16,17)
    • InChI Key: MWQGDBKNZOTALK-UHFFFAOYSA-N
    • SMILES: FCC1=C(C(=CN=C1CC(=O)O)F)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 298
  • XLogP3: 1.8
  • Topological Polar Surface Area: 59.4

5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097307-1g
5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid
1803683-97-7 97%
1g
$1,460.20 2022-04-02

Additional information on 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid

Introduction to 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1803683-97-7)

5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1803683-97-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in drug development. The presence of multiple fluorinated substituents, including a fluoromethyl group at the 3-position and a trifluoromethoxy group at the 4-position, along with a carboxylic acid moiety at the 2-position, endows this molecule with unique chemical properties that make it particularly valuable in synthetic chemistry and drug discovery.

The structural features of 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid contribute to its potential as a key intermediate in the synthesis of biologically active molecules. Fluorine atoms are known to play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. The electron-withdrawing nature of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and excretion. In particular, the fluoromethyl group is often employed in medicinal chemistry to increase lipophilicity and improve membrane permeability, while the trifluoromethoxy group can enhance binding interactions due to its strong electron-withdrawing effects.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of fluorinated pyridines in drug design. Studies have demonstrated that compounds incorporating such structural motifs exhibit enhanced bioavailability and reduced susceptibility to enzymatic degradation. For instance, computational studies have shown that the presence of fluorine atoms can optimize the binding mode of small molecules to protein targets, leading to improved therapeutic efficacy. This has spurred interest in developing new synthetic methodologies for accessing complex fluorinated pyridines like 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid, enabling researchers to explore novel pharmacological scaffolds.

The synthesis of 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid presents unique challenges due to the sensitivity of fluorinated intermediates. However, modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have made it possible to construct such complex molecules with high precision. These methods allow for the introduction of fluorine atoms at specific positions while maintaining regioselectivity and minimizing side reactions. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for industrial applications.

In the realm of medicinal chemistry, 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid has been explored as a precursor for various biologically active compounds. Its structural framework is well-suited for further derivatization, allowing chemists to modify different functional groups while retaining the core pharmacophore. For example, researchers have investigated its potential as a building block for kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The combination of fluorinated substituents enhances the interaction with ATP-binding pockets in kinases, leading to potent inhibition of enzyme activity.

Additionally, this compound has been studied in the context of developing antiviral agents. The pyridine core is a common motif in antiviral drugs due to its ability to interact with viral proteases and polymerases. By incorporating fluorine atoms into the pyridine ring, researchers aim to improve drug resistance profiles and enhance therapeutic outcomes. Preliminary studies have shown promising results in vitro, suggesting that derivatives of 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid may exhibit significant antiviral activity against various pathogens.

The carboxylic acid functionality at the 2-position provides an additional handle for further chemical modifications. This group can be esterified or amidated to produce derivatives with improved solubility or bioavailability. Such modifications are essential for optimizing pharmacokinetic properties, ensuring that drug candidates reach their target sites effectively within an organism. The versatility of 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid as a synthetic intermediate makes it a valuable asset in drug discovery pipelines.

From an industrial perspective, the demand for high-quality intermediates like 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid continues to grow as pharmaceutical companies seek innovative solutions for developing new therapeutics. The ability to produce this compound reliably and cost-effectively is critical for meeting market demands without compromising on purity or yield. Advances in process chemistry have enabled manufacturers to optimize synthetic routes, reducing production costs while maintaining high standards of quality control.

The future prospects for 5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-2-acetic acid are promising, with ongoing research exploring its potential applications in various therapeutic areas. As our understanding of biological mechanisms continues to evolve, new opportunities will arise for leveraging this compound's unique structural features. Collaborative efforts between academic researchers and industry professionals will be essential in translating laboratory discoveries into clinical reality.

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